

Eclitasertib's Inhibition of RIPK1 Autophosphorylation at Serine 166: A Technical Guide

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Compound of Interest		
Compound Name:	Eclitasertib	
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Abstract

Eclitasertib (DNL-758/SAR-443122) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways, including necroptosis. A key event in the activation of RIPK1's kinase-dependent functions is its autophosphorylation at Serine 166 (Ser166). This event serves as a biomarker for RIPK1 activation and is a crucial step in the signaling cascade that leads to necroptosis.[1] [2] This technical guide provides an in-depth overview of eclitasertib's effect on RIPK1 autophosphorylation at Ser166, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Analysis of Eclitasertib's Inhibitory Activity

Eclitasertib has demonstrated potent inhibition of RIPK1 kinase activity in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its efficacy in inhibiting RIPK1 autophosphorylation at Ser166.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity by Eclitasertib



Parameter	Value	Assay Type	Source
IC50	0.0375 μΜ	Biochemical Kinase Assay	[3]

Table 2: In Vivo Pharmacodynamic Effect of Eclitasertib on pS166-RIPK1 in Humans

Dose (Oral)	Inhibition of pS166-RIPK1	Time Point	Study Population	Source
≥ 100 mg (Single Dose)	> 90%	12 hours post- dose	Healthy Volunteers	[4][5]
≥ 100 mg (Multiple Doses)	> 90%	12 hours post- dose	Healthy Volunteers	[4][5]

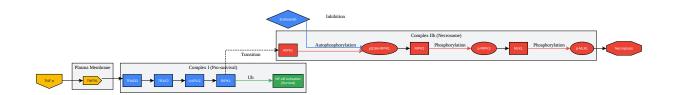
Signaling Pathway of RIPK1-Mediated Necroptosis and Eclitasertib's Mechanism of Action

RIPK1 is a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNF- α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival signaling. However, under conditions where pro-survival pathways are inhibited, RIPK1 can transition to form a cytosolic death-inducing complex known as the necrosome (Complex IIb), along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).

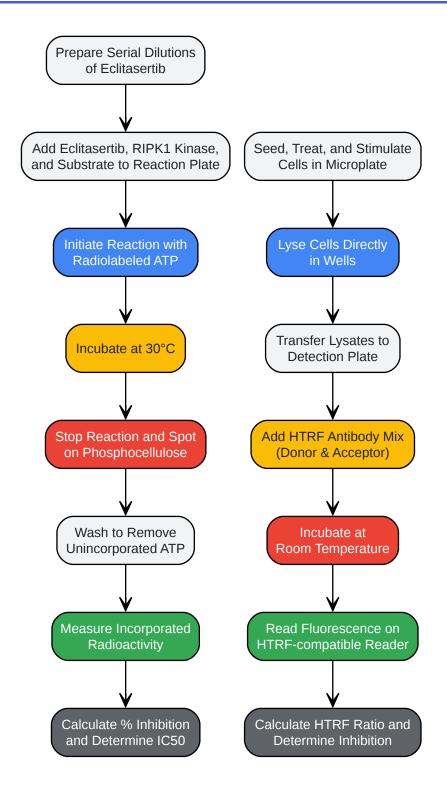
A critical step for the formation and activation of the necrosome is the autophosphorylation of RIPK1 at Ser166. This phosphorylation event "licenses" the kinase activity of RIPK1, leading to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necroptotic cell death.

Eclitasertib, as a direct inhibitor of RIPK1's kinase activity, blocks the initial autophosphorylation at Ser166. This prevents the downstream signaling cascade required for necrosome formation and execution of necroptosis.









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